molecular formula C5H6ClN3O B1580428 4-Amino-6-chloro-2-methoxypyrimidine CAS No. 3286-55-3

4-Amino-6-chloro-2-methoxypyrimidine

Cat. No. B1580428
CAS RN: 3286-55-3
M. Wt: 159.57 g/mol
InChI Key: AYUWLPGLWAGNHK-UHFFFAOYSA-N
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Patent
US04199583

Procedure details

4-Amino-2,6-dichloropyrimidine (0.5 g.) was added to 30 ml. of a 1% solution of sodium methoxide in methanol. The resultant solution was heated at the reflux temperature for 2 hrs. The methanol was then removed by evaporaion and water was added to the residual oil. The precipitate that formed was filtered off, washed with water and dried at 100° C. at a pressure of 100 mm for 18 hrs. There was thus obtained 4-amino-6-chloro-2-methoxypyrimidine having a melting point at 124° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4](Cl)[N:3]=1.[CH3:10][O-:11].[Na+]>CO>[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:11][CH3:10])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed by evaporaion and water
ADDITION
Type
ADDITION
Details
was added to the residual oil
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 100° C. at a pressure of 100 mm for 18 hrs
Duration
18 h
CUSTOM
Type
CUSTOM
Details
at 124° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.